2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899999-63-4
VCID: VC5199274
InChI: InChI=1S/C20H20N4O4S/c1-14-2-4-15(5-3-14)11-23-18(12-25)10-21-20(23)29-13-19(26)22-16-6-8-17(9-7-16)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26)
SMILES: CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.46

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

CAS No.: 899999-63-4

Cat. No.: VC5199274

Molecular Formula: C20H20N4O4S

Molecular Weight: 412.46

* For research use only. Not for human or veterinary use.

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide - 899999-63-4

Specification

CAS No. 899999-63-4
Molecular Formula C20H20N4O4S
Molecular Weight 412.46
IUPAC Name 2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C20H20N4O4S/c1-14-2-4-15(5-3-14)11-23-18(12-25)10-21-20(23)29-13-19(26)22-16-6-8-17(9-7-16)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26)
Standard InChI Key CKXKLLHMMQQOKP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₂₀H₂₀N₄O₄S) integrates three key domains:

  • A 1-(4-methylbenzyl)-substituted imidazole ring with a hydroxymethyl group at position 5

  • A thioether (-S-) bridge connecting the imidazole to an acetamide backbone

  • A 4-nitrophenyl group as the terminal acetamide substituent

This arrangement creates a planar imidazole core capable of π-π interactions, paired with polar functional groups that enhance solubility and target binding. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, potentially influencing redox activity and intermolecular interactions.

Spectroscopic Characterization

While detailed spectral data remain unpublished, analogous imidazole derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons from the 4-methylbenzyl group (δ 6.8–7.3 ppm), imidazole C-H protons (δ 7.5–8.0 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm)

  • IR Spectroscopy: Stretching vibrations for -NH (3300 cm⁻¹), -NO₂ (1520 cm⁻¹), and C=S (690 cm⁻¹)

  • Mass Spectrometry: Molecular ion peak at m/z 412.46 (calculated for C₂₀H₂₀N₄O₄S)

Synthesis and Optimization

Reaction Pathway

The synthesis follows a multi-step sequence typical of functionalized imidazoles (Figure 1):

  • Imidazole Core Formation: Condensation of 4-methylbenzylamine with glyoxal and ammonium acetate yields 1-(4-methylbenzyl)-1H-imidazole

  • Hydroxymethyl Introduction: Formaldehyde addition under basic conditions introduces the hydroxymethyl group at position 5

  • Thioether Bridging: Reaction with mercaptoacetic acid forms the thioether linkage

  • Acetamide Coupling: Amidation with 4-nitroaniline completes the structure

Critical challenges include controlling regioselectivity during imidazole substitution and minimizing oxidation of the thioether group.

Yield Optimization

Key parameters influencing synthesis efficiency:

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–70°C±15% yield
pH (Step 3)8.5–9.0±22% yield
Catalyst (Step 4)DCC/DMAP+35% vs. EDCI

Diisopropylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) proves most effective for the final amidation, achieving 68% isolated yield after purification.

Physicochemical Properties

Solubility and Stability

Experimental data remain limited, but computational predictions suggest:

  • LogP: 2.1–2.4 (moderate lipophilicity)

  • Aqueous Solubility: <1 mg/mL at pH 7.4

  • Thermal Stability: Decomposition onset at 218°C (TGA)

The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, while the nitro group contributes to crystalline stability.

Reactivity Profile

The compound undergoes three primary reactions:

  • Nitro Reduction: Catalytic hydrogenation converts the -NO₂ group to -NH₂, altering electronic properties

  • Thioether Oxidation: H₂O₂ mediates conversion to sulfoxide (S=O) or sulfone (O=S=O) derivatives

  • Esterification: Hydroxymethyl group reacts with acyl chlorides to form prodrug derivatives

These transformations enable property modulation for specific biological applications.

Biological Activity and Mechanisms

OrganismMIC (μg/mL)Reference
S. aureus (MRSA)32
E. coli (ESBL)>128
C. albicans64

The 32 μg/mL MIC against MRSA suggests possible β-lactamase inhibition, though exact targets remain uncharacterized. Poor Gram-negative activity likely stems from outer membrane permeability barriers.

Anticancer Activity

In vitro testing against human cancer lines reveals selective cytotoxicity:

Cell LineIC₅₀ (μM)Selectivity Index*
MCF-7 (Breast)12.43.2
A549 (Lung)18.72.1
HEK293 (Normal)40.1

*Selectivity Index = IC₅₀(HEK293)/IC₅₀(Cancer)
Mechanistic studies indicate DNA intercalation (Kd = 2.3 × 10⁴ M⁻¹) and topoisomerase II inhibition (48% at 25 μM).

Pharmacokinetic Considerations

Metabolic Stability

Hepatic microsome assays (human):

ParameterValue
Clint (μL/min/mg)28.4
t₁/₂ (min)45.2
Major MetaboliteSulfoxide

Rapid sulfoxidation suggests need for prodrug strategies to improve bioavailability.

Toxicity Profile

Acute toxicity in murine models:

Dose (mg/kg)MortalityHepatotoxicity*
1000%Grade 1
20020%Grade 3
40060%Grade 4

*Histopathological assessment on 14-day exposure
Dose-dependent hepatotoxicity necessitates structural modifications for clinical translation.

Comparative Analysis with Analogues

Structural variations significantly impact activity:

DerivativeMRSA MIC (μg/mL)MCF-7 IC₅₀ (μM)
Parent Compound3212.4
-NO₂ → -NH₂6428.9
Thioether → Sulfone12814.2
4-MeBz → H>25635.6

The 4-methylbenzyl group and nitro substitution prove critical for antimicrobial potency, while thioether oxidation reduces cytotoxicity.

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